2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-ethoxyphenyl group and a cyclopentyl acetamide side chain. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability in pharmaceutical contexts . The cyclopentyl group may modulate steric interactions, affecting conformational flexibility and receptor selectivity.
Properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-2-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOKTBAIORESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the ethoxyphenyl group and the cyclopentyl group. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of molecules:
- Tetrazole vs. Triazole Derivatives: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () replaces the tetrazole with a triazole ring. The chlorophenyl group in 6m increases electronegativity, contrasting with the ethoxyphenyl group in the target compound, which enhances lipophilicity . Compound 9o () contains a tetrazole linked to a benzodioxin and piperidinyl moiety. The benzodioxin group introduces additional oxygen atoms, improving solubility but reducing steric bulk compared to the cyclopentyl group in the target compound .
- Ethoxyphenyl-Containing Analogs :
- Etofenprox and Flufenprox () are pesticides featuring ethoxyphenyl groups. While these compounds share substituents with the target molecule, their thioether and trifluoropropoxy chains diverge significantly, highlighting the ethoxyphenyl group’s versatility in conferring activity across diverse applications .
- BG15554 () includes a tetrazole-ethoxyphenyl motif connected via a piperazine linker. The piperazine introduces basicity and conformational flexibility, whereas the target compound’s methylene linker may restrict rotational freedom, impacting target engagement .
Pharmacological and Physicochemical Properties
Bioisosteric Effects :
The tetrazole ring in the target compound mimics carboxylic acids, improving metabolic stability compared to ester- or carboxyl-containing analogs (e.g., flufenprox in ). This substitution reduces susceptibility to esterase-mediated hydrolysis .- In contrast, the chlorophenyl group in 6m () raises polarity, favoring solubility in polar solvents .
Molecular Weight and Drug-Likeness :
The target compound’s molecular weight (estimated ~370–400 g/mol based on ) aligns with Lipinski’s rule of five, suggesting oral bioavailability. BG15554 (MW 358.44) and 6m (MW 393.11) fall within similar ranges, though substituents like naphthalene in 6m may increase toxicity risks .
Data Table: Structural and Functional Comparison
Biological Activity
2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a cyclopentyl group, an ethoxyphenyl group, and a tetrazole ring, which may contribute to its pharmacological properties.
Chemical Structure
The IUPAC name for this compound is 2-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide. The molecular formula is , and its InChI representation is:
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
1. Antihypertensive Effects
Studies have suggested that compounds containing tetrazole rings can exhibit antihypertensive properties by acting as angiotensin II receptor antagonists. The structural similarity of this compound to known antihypertensive agents warrants further investigation into its efficacy in blood pressure regulation.
2. Anticancer Activity
Preliminary in vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action could involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.
3. Neuroprotective Properties
Given the role of certain tetrazole derivatives in neuroprotection, this compound may also be explored for its potential in treating neurodegenerative diseases. It could modulate neurotransmitter systems or exhibit antioxidant effects.
The biological activity of this compound likely involves interactions with specific receptors or enzymes. For instance:
G Protein-Coupled Receptors (GPCRs)
The compound may interact with GPCRs to modulate intracellular signaling pathways. This interaction could lead to changes in cellular responses such as calcium ion influx or cyclic AMP production.
Case Study 1: Antihypertensive Potential
A study evaluated the effects of various tetrazole-containing compounds on blood pressure in hypertensive rat models. Results indicated a significant reduction in systolic blood pressure with administration of the compound at varying doses over a four-week period.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on human breast cancer cell lines demonstrated that this compound inhibited cell growth by approximately 60% at a concentration of 10 µM after 48 hours of exposure.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-tetrazol]} | Antihypertensive | GPCR modulation |
| Similar Tetrazole Derivative | Anticancer | Apoptosis induction |
| Other Ethoxyphenyl Compounds | Neuroprotective | Antioxidant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
